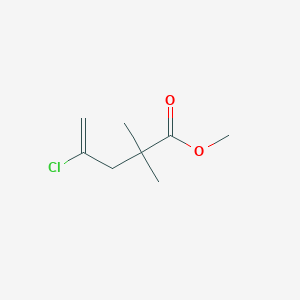

Methyl 4-chloro-2,2-dimethyl-4-pentenoate

Description

Contextual Significance within Organic Synthesis and Chemical Sciences

Methyl 4-chloro-2,2-dimethyl-4-pentenoate holds considerable potential as a building block in organic synthesis due to the orthogonal reactivity of its key functional groups. The vinyl chloride group is a valuable handle for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Hiyama couplings. rsc.org These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of the chlorine atom on the double bond allows for regioselective bond formation, a crucial aspect in the construction of well-defined molecular architectures.

Furthermore, the vinyl halide functionality can participate in radical reactions. researchgate.netnih.gov The generation of vinyl radicals from vinyl halides opens up alternative pathways for carbon-carbon and carbon-heteroatom bond formation, offering complementary strategies to traditional transition metal-catalyzed methods. rsc.orgacs.org These radical-mediated processes are often characterized by mild reaction conditions and high functional group tolerance.

The ester moiety, particularly its sterically hindered nature due to the adjacent gem-dimethyl group, also imparts specific reactivity to the molecule. While steric hindrance can reduce the reactivity of the ester towards nucleophilic attack, this feature can be exploited for selective transformations in multifunctional molecules. researchgate.netnumberanalytics.com For instance, it may allow for reactions to occur at other sites of the molecule without affecting the ester group, or it could necessitate the use of more potent reagents or specific catalytic systems for its transformation. This differential reactivity is a valuable tool in multi-step synthetic sequences.

The combination of a reactive vinyl chloride and a sterically encumbered ester within the same molecule makes this compound a promising intermediate for the synthesis of a diverse range of chemical structures, including substituted alkenes, complex esters, and lactones.

Historical Perspectives on Related Unsaturated Ester and Halogenated Compound Chemistry

The scientific foundation upon which the study of this compound is built has a rich history. The field of organohalogen chemistry, which encompasses this compound, has been an integral part of organic chemistry since its early days. libretexts.orgbritannica.comwikipedia.org The development of methods for the formation of carbon-halogen bonds and the subsequent discovery of their utility in synthesis have been pivotal. britannica.com The important nucleophilic substitution and elimination reactions of alkyl halides have long been cornerstones of organic synthesis. libretexts.org

The chemistry of unsaturated esters also has a long and storied past. Early methods for their synthesis, such as the Knoevenagel condensation, have been refined over decades, and new, more efficient catalytic methods continue to be developed. researchgate.netorganic-chemistry.org The versatility of α,β-unsaturated esters as Michael acceptors and their participation in a wide array of cycloaddition and conjugate addition reactions have cemented their importance in synthetic organic chemistry. acs.org

A significant leap in the utility of halogenated compounds, particularly vinyl halides, came with the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The pioneering work of chemists like Heck, Negishi, and Suzuki, who were awarded the Nobel Prize in Chemistry in 2010, revolutionized the way chemists approach the synthesis of complex molecules. nobelprize.org These reactions demonstrated that vinyl halides, which were once considered relatively inert, could be activated by palladium or nickel catalysts to form new carbon-carbon bonds with high efficiency and selectivity. wikipedia.orgnih.govsigmaaldrich.com This breakthrough dramatically expanded the synthetic chemist's toolbox and paved the way for the construction of previously inaccessible molecules. The Negishi coupling, for instance, utilizes organozinc compounds with organic halides, including vinyl chlorides, in the presence of a nickel or palladium catalyst. wikipedia.org

Current Research Frontiers and Future Directions for this compound Studies

While direct research on this compound is limited, its structure suggests several exciting avenues for future investigation. The confluence of a vinyl chloride and a sterically hindered ester in one molecule offers a platform for the development of novel synthetic methodologies and the creation of unique molecular scaffolds.

Exploration of Cross-Coupling Reactions: A primary area of future research will undoubtedly be the comprehensive exploration of its participation in various palladium- and nickel-catalyzed cross-coupling reactions. rsc.org Systematically studying its reactivity in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions will establish its utility as a versatile building block. sigmaaldrich.com The steric hindrance around the ester may influence the efficiency of these couplings, and investigating the optimal catalyst and ligand systems will be crucial.

Investigation of Radical Chemistry: The vinyl chloride moiety is a precursor to vinyl radicals, which are highly reactive intermediates. rsc.orgacs.org Future studies could focus on photoredox catalysis to generate vinyl radicals from this compound under mild conditions. acs.org These radicals could then be trapped with various radical acceptors to form new carbon-carbon and carbon-heteroatom bonds, providing a synthetic route that is orthogonal to traditional two-electron pathways. researchgate.netnih.gov

Functionalization and Polymerization: The double bond in the molecule offers a site for various functionalization reactions. For instance, epoxidation followed by ring-opening could lead to highly functionalized acyclic structures. Moreover, the potential for this molecule to act as a monomer in polymerization reactions is an intriguing possibility. The presence of the chloro and ester functionalities could lead to polymers with unique properties and the potential for post-polymerization modification. The reactivity of vinyl chloride itself can be harnessed in polymerization processes. westlake.comwikipedia.org

Synthesis of Novel Bioactive Scaffolds: Halogenated compounds are prevalent in many pharmaceuticals and agrochemicals, often enhancing their biological activity. researchgate.netresearchgate.netnih.gov The unique structure of this compound could serve as a starting point for the synthesis of novel libraries of compounds for biological screening. The ability to selectively modify both the vinyl chloride and ester functionalities allows for the creation of a diverse set of molecular architectures.

Computational and Mechanistic Studies: To guide synthetic efforts, detailed computational and mechanistic studies will be invaluable. Density Functional Theory (DFT) calculations can provide insights into the reactivity of the different functional groups, predict the outcomes of various reactions, and help in the rational design of catalysts and reaction conditions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2,2-dimethylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-6(9)5-8(2,3)7(10)11-4/h1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIYZQVNXZOOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=C)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335094 | |

| Record name | Methyl 4-chloro-2,2-dimethyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86799-85-1 | |

| Record name | Methyl 4-chloro-2,2-dimethyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86799-85-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Methyl 4 Chloro 2,2 Dimethyl 4 Pentenoate

Established Synthetic Pathways to Methyl 4-chloro-2,2-dimethyl-4-pentenoate and its Analogues

Alkylation and Esterification Reactions in Pentenoate Synthesis

The synthesis of the core structure, methyl 2,2-dimethyl-4-pentenoate, can be envisioned through several established methods. One common approach is the alkylation of an enolate derived from a simpler ester. For instance, the enolate of methyl isobutyrate could be alkylated with an allyl halide. This reaction typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete deprotonation and minimize self-condensation of the ester. libretexts.org

Alternatively, the synthesis of the precursor, 3,3-dimethyl-4-pentenoic acid methyl ester, has been described in a Chinese patent. This method involves the reaction of prenol with trimethyl orthoacetate under pressure and elevated temperatures, catalyzed by various metal salts such as anhydrous zinc chloride, nickel salts, or copper(II) chloride. google.com The subsequent isomerization of the double bond to the 4-position would be a necessary step to arrive at the desired pentenoate backbone.

Once the corresponding carboxylic acid, 4-chloro-2,2-dimethyl-4-pentenoic acid, is obtained, standard esterification procedures can be employed to yield the final methyl ester. Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic and widely used method. tcichemicals.com Other mild esterification methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can also be utilized, particularly if the substrate is sensitive to strong acidic conditions. orgsyn.org

Regioselective Halogenation Strategies for Unsaturated Systems

The introduction of a chlorine atom at the C-4 position of the pentenoate backbone requires a regioselective halogenation reaction. The direct chlorination of methyl 2,2-dimethyl-4-pentenoate would likely lead to a mixture of products due to the reactivity of the double bond. A more controlled approach would be the allylic chlorination of a suitable precursor.

One potential strategy involves the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator or light. This method is known to favor chlorination at the allylic position. The regioselectivity would be influenced by the stability of the resulting allylic radical intermediate.

Another approach could involve the electrophilic addition of a chlorine source to the double bond, followed by elimination. For instance, the reaction with chlorine gas could form a dichlorinated intermediate, from which hydrogen chloride could be eliminated to generate the desired product. However, controlling the regioselectivity of both the addition and elimination steps would be a significant challenge.

Rearrangement Reactions Facilitating Skeletal Isomerization (e.g., Claisen rearrangement derivatives)

The Claisen rearrangement is a powerful tool for the formation of carbon-carbon bonds and can be utilized to construct the γ,δ-unsaturated carbonyl framework present in pentenoates. wikipedia.orgorganic-chemistry.org While not a direct route to this compound, variations of the Claisen rearrangement can be employed to synthesize functionalized pentenoate analogues.

The Johnson-Claisen rearrangement, for example, involves the reaction of an allylic alcohol with an orthoester to produce a γ,δ-unsaturated ester. wikipedia.org This method could be adapted to synthesize precursors to the target molecule. The Bellus-Claisen rearrangement, which utilizes ketenes, is another variant that can lead to γ,δ-unsaturated esters and could potentially be used to introduce the desired substitution pattern. wikipedia.org

Advanced Synthetic Approaches and Catalyst Development for this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. These advanced approaches are applicable to the synthesis of complex molecules like this compound.

Stereoselective Synthesis and Enantiomeric Resolution of Chiral Pentenoates

Although this compound itself is not chiral, the development of stereoselective methods for the synthesis of related chiral pentenoates is a significant area of research. Asymmetric synthesis of such compounds can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

For instance, stereoselective halogenation reactions can be employed to introduce chirality into the molecule. researchgate.netnih.gov The development of chiral catalysts for such transformations is an active area of research. Additionally, enzymatic methods, such as lipase-catalyzed resolutions, can be used to separate enantiomers of chiral pentenoate derivatives.

Sustainable and Green Chemistry Methodologies in Chlorinated Ester Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unisi.itnih.govfrontiersin.org In the context of synthesizing chlorinated esters, this involves the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions.

For example, the use of water as a solvent in organic reactions is a key aspect of green chemistry. scribd.com The development of water-tolerant catalysts and reaction conditions is crucial for this approach. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. unisi.it

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is also a growing area in green chemistry. Haloperoxidase enzymes, for instance, can catalyze the halogenation of organic substrates under mild conditions, offering a potentially greener alternative to traditional halogenating agents. nih.gov

Data Tables

Table 1: Key Synthetic Reactions and their Applicability

| Reaction Type | Description | Relevance to Target Compound Synthesis |

| Alkylation of Ester Enolates | Formation of a C-C bond at the α-position of an ester. libretexts.org | Synthesis of the pentenoate backbone. |

| Fischer Esterification | Acid-catalyzed reaction of a carboxylic acid and an alcohol. tcichemicals.com | Final step to obtain the methyl ester. |

| Allylic Halogenation | Introduction of a halogen at a position adjacent to a double bond. | Introduction of the chlorine atom at C-4. |

| Johnson-Claisen Rearrangement | Reaction of an allylic alcohol with an orthoester. wikipedia.org | Synthesis of γ,δ-unsaturated ester precursors. |

Detailed Research Findings

A Chinese patent (CN100400496C) details the industrial scale preparation of 3,3-dimethyl-4-pentenoic acid methyl ester, a key precursor. The process involves the reaction of prenol and trimethyl orthoacetate under pressure (1-3.2 MPa) and high temperature (150-250 °C) with a catalyst. The patent reports yields of 82-85% using catalysts such as anhydrous zinc chloride, nickel acetate, or anhydrous copper(II) chloride. google.com This demonstrates a viable route to the carbon skeleton of the target molecule.

Further research into regioselective chlorination of such systems is necessary to develop a complete and efficient synthesis of this compound. The development of stereoselective and green methodologies will also be crucial for the sustainable production of this and related compounds.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity in this compound Formation

The formation of this compound can be envisioned through two primary synthetic strategies: the allylic chlorination of a suitable alkene precursor, Methyl 2,2-dimethyl-4-pentenoate, or the hydrochlorination of an alkyne precursor, Methyl 2,2-dimethyl-4-pentynoate. The efficiency and selectivity of these transformations can be significantly enhanced through the use of appropriate catalytic systems.

Catalytic Allylic Chlorination:

The direct substitution of a hydrogen atom at an allylic position with a chlorine atom is a powerful synthetic tool. While this reaction can be initiated by UV light or heat, the use of catalysts can offer milder reaction conditions and improved selectivity. For the synthesis of this compound from Methyl 2,2-dimethyl-4-pentenoate, N-chlorosuccinimide (NCS) is a common and effective chlorinating agent that provides a low concentration of chlorine radicals, favoring substitution over addition to the double bond. libretexts.orglibretexts.org

Recent advancements in catalysis have introduced metal and organocatalytic systems for allylic halogenation. For instance, selenocatalysts, such as diphenyl diselenide, have been shown to catalyze the allylic chlorination of olefins with NCS. acs.orgresearchgate.net These reactions are proposed to proceed through an ene-type mechanism, which can offer greater control and selectivity. acs.org The application of such a system to Methyl 2,2-dimethyl-4-pentenoate would be a promising avenue for achieving high yields of the desired product.

Illustrative Catalytic Systems for Allylic Chlorination

| Catalyst System | Chlorinating Agent | Typical Reaction Conditions | Expected Outcome |

| None (Radical Initiator) | NCS | CCl4, reflux, benzoyl peroxide | Mixture of allylic chlorides |

| Diphenyl diselenide (PhSe)2 | NCS | CH2Cl2, room temperature | Enhanced selectivity for primary allylic chloride |

| Titanium-based catalysts | Dichlorinating agent | Allylic alcohols as substrates | Enantioselective dichlorination nih.gov |

Catalytic Hydrochlorination of Alkynes:

An alternative route to this compound involves the hydrochlorination of Methyl 2,2-dimethyl-4-pentynoate. The addition of hydrogen chloride across a triple bond can be catalyzed by various metal complexes, which can influence both the regioselectivity and stereoselectivity of the addition.

Gold and iridium-based catalysts have been reported to be effective for the hydrochlorination of alkynes. nih.govresearchgate.net For a terminal alkyne like Methyl 2,2-dimethyl-4-pentynoate, the addition of HCl would be expected to follow Markovnikov's rule, placing the chloride atom at the more substituted carbon of the former triple bond, which in this case would be C4. masterorganicchemistry.comorganicchemistrytutor.com Catalytic systems can enhance the rate of this addition and, in some cases, alter the expected regioselectivity. For instance, iridium-catalyzed transfer hydrohalogenation using a shuttle catalyst has been demonstrated for unactivated alkynes. nih.gov

Illustrative Catalytic Systems for Alkyne Hydrochlorination

| Catalyst System | HCl Source | Typical Reaction Conditions | Expected Regioselectivity |

| None | Gaseous HCl | Inert solvent | Markovnikov |

| [IrCl(cod)]2 | tert-Butyl chloride | Toluene, 110 °C | Markovnikov nih.gov |

| Gold(I) complexes | DMPU/HCl adduct | Organic solvent | Markovnikov nih.gov |

| Palladium complexes | HCl | Directed synthesis | Anti-Markovnikov (with directing group) |

Elucidation of Reaction Mechanisms and Kinetic Profiles for this compound Formation

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound.

Mechanism of Radical Allylic Chlorination:

The allylic chlorination using NCS typically proceeds through a free-radical chain mechanism. libretexts.orgyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light, which then abstracts a hydrogen atom from a trace amount of HBr present to generate a bromine radical. This bromine radical then reacts with NCS to produce a succinimidyl radical and Br2 in low concentrations. The Br2 can then be homolytically cleaved by light or heat to form bromine radicals. A more direct initiation can involve the homolytic cleavage of the N-Cl bond in NCS, although this is less common.

Propagation:

A chlorine radical abstracts an allylic hydrogen from Methyl 2,2-dimethyl-4-pentenoate, forming a resonance-stabilized allylic radical and HCl.

This allylic radical then reacts with a molecule of Cl2 (or NCS) to form the product, this compound, and a new chlorine radical, which continues the chain.

Termination: The chain reaction is terminated by the combination of any two radical species.

Mechanism of Alkyne Hydrochlorination:

The mechanism for the addition of HCl to an alkyne can be more complex and is still a subject of some debate.

Vinylic Carbocation Mechanism: The traditional view involves the protonation of the alkyne by HCl to form a vinylic carbocation intermediate. masterorganicchemistry.comjove.com This carbocation is then attacked by the chloride ion. For a terminal alkyne, the proton adds to the terminal carbon to form the more stable secondary vinylic carbocation, leading to the Markovnikov product. organicchemistrytutor.com However, vinylic carbocations are known to be highly unstable. youtube.com

Termolecular Mechanism: To avoid the formation of a high-energy vinylic carbocation, a concerted termolecular mechanism has been proposed where the alkyne interacts with two molecules of HCl simultaneously. jove.comyoutube.com This leads to a transition state where the C-H and C-Cl bonds are formed concurrently, often resulting in anti-addition.

While specific kinetic data for the synthesis of this compound is not available, general principles from analogous reactions can be applied for optimization.

For Allylic Chlorination:

Temperature: The reaction temperature is a critical parameter. Higher temperatures favor the radical substitution pathway over the ionic addition of chlorine to the double bond. libretexts.org

Concentration of Halogenating Agent: Maintaining a low concentration of the chlorinating species (Cl2) is essential to suppress the competing addition reaction. This is the primary advantage of using NCS. libretexts.org

Initiator Concentration: The concentration of the radical initiator will affect the rate of the reaction.

Illustrative Parameters for Optimization of Allylic Chlorination

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Higher temperature favors substitution | Find the optimal temperature that maximizes substitution without causing degradation |

| NCS Concentration | Low concentration of Cl2 favors substitution | Use a stoichiometric amount or slight excess of NCS |

| Initiator Concentration | Higher concentration increases reaction rate | Use a catalytic amount to initiate the chain reaction efficiently |

| Solvent | Can influence radical stability and side reactions | Use an inert solvent like CCl4 or cyclohexane |

For Alkyne Hydrochlorination:

Catalyst Loading: The concentration of the metal catalyst will directly influence the reaction rate.

Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate and pathway.

Temperature: As with most reactions, temperature will affect the rate of hydrochlorination.

Kinetic investigations of the hydrochlorination of olefins have shown that the reaction order can be complex, often being second order with respect to both the olefin and the catalyst in aprotic solvents. byu.edu Similar detailed studies would be necessary to fully understand and optimize the synthesis of this compound via this route.

Chemical Reactivity and Transformation Chemistry of Methyl 4 Chloro 2,2 Dimethyl 4 Pentenoate

Reactivity of the Carbon-Carbon Double Bond in Methyl 4-chloro-2,2-dimethyl-4-pentenoate

The carbon-carbon double bond in this compound is the primary site for addition reactions. However, its reactivity is significantly influenced by the attached chlorine atom and the nearby ester and dimethyl-substituted carbon. The chlorine atom exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) that deactivates the double bond towards electrophilic attack, and a lone pair-donating mesomeric or resonance effect (+M) that can influence regioselectivity. echemi.com

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Halogenation)

Electrophilic addition is a characteristic reaction of alkenes. In the case of this compound, an unsymmetrical alkene, the addition of electrophilic reagents like hydrogen halides (HX) is expected to follow Markovnikov's rule. libretexts.orgpressbooks.pubchemguide.co.uk This rule dictates that the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. chemguide.co.uk The subsequent addition of the nucleophile (e.g., X⁻) occurs at the more substituted carbon, proceeding through the more stable carbocation intermediate. youtube.comyoutube.com

In the reaction with a hydrogen halide (HX), the proton would add to the terminal carbon (C-5), which has no alkyl substituents, leading to the formation of a tertiary carbocation at C-4. This carbocation is stabilized by the alkyl groups and potentially by the resonance effect of the adjacent chlorine atom. The halide ion then attacks this carbocation to yield the final product.

Similarly, the addition of halogens (X₂) such as chlorine (Cl₂) or bromine (Br₂) is expected to proceed via a cyclic halonium ion intermediate, followed by nucleophilic attack by a halide ion. This typically results in anti-addition across the double bond.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reactant | Reagent | Predicted Major Product |

|---|---|---|

| This compound | HCl | Methyl 4,4-dichloro-2,2-dimethylpentanoate |

| This compound | HBr | Methyl 4-bromo-4-chloro-2,2-dimethylpentanoate |

| This compound | Cl₂ | Methyl 4,4,5-trichloro-2,2-dimethylpentanoate |

| This compound | Br₂ | Methyl 5-bromo-4,4-dichloro-2,2-dimethylpentanoate |

Nucleophilic Addition and Conjugate Addition Pathways

Direct nucleophilic attack on the carbon-carbon double bond of this compound is generally unfavorable. Alkenes are electron-rich and thus repel nucleophiles. For nucleophilic addition to occur, the double bond typically needs to be activated by conjugation with a strong electron-withdrawing group, such as a carbonyl or nitro group (a Michael acceptor system). In the target molecule, the ester group is not in direct conjugation with the C=C double bond, so this type of reactivity is not expected under standard conditions.

Cycloaddition Reactions and Pericyclic Processes

The double bond in this compound can participate as a 2π-electron component (a dienophile) in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile to form a six-membered ring. youtube.commasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The chlorine atom and the ester group on the molecule, both being electron-withdrawing, increase its reactivity as a dienophile. organic-chemistry.org

For example, in a reaction with a simple diene like 1,3-butadiene, this compound would be expected to form a substituted cyclohexene (B86901) derivative. The reaction is typically concerted and stereospecific. wikipedia.org Other pericyclic reactions, such as [2+2] cycloadditions, may be possible under photochemical conditions. libretexts.org

Transformations Involving the Chlorinated Moiety of this compound

The vinylic chloride functionality is another key reactive site in the molecule. Vinylic halides, where the halogen is directly attached to a double-bonded carbon, exhibit distinct reactivity compared to alkyl halides.

Nucleophilic Substitution Reactions and Formation of Functionalized Derivatives

Nucleophilic substitution at an sp²-hybridized carbon, such as the vinylic chloride in this molecule, is notoriously difficult. britannica.com Both Sₙ1 and Sₙ2 pathways are disfavored. The Sₙ1 mechanism is hindered due to the instability of the resulting vinylic carbocation. The Sₙ2 mechanism is impeded by the increased strength of the C-Cl bond (due to the sp² character of the carbon) and the steric hindrance posed by the double bond, which prevents the required backside attack of the nucleophile. echemi.comstackexchange.com

However, substitution can be achieved under specific conditions, often involving transition metal catalysis. wikipedia.org Reactions like the Suzuki, Stille, or Heck couplings, which are powerful methods for forming new carbon-carbon bonds, can be applied to vinylic halides. wikipedia.org These reactions would allow for the substitution of the chlorine atom with various organic groups, leading to a wide array of functionalized derivatives. For instance, a palladium-catalyzed cross-coupling reaction with an organoboron reagent (Suzuki reaction) could replace the chlorine with an alkyl or aryl group.

Elimination Reactions for Further Unsaturated Systems

Vinylic halides can undergo elimination reactions to form alkynes, though this typically requires the use of very strong bases. britannica.comwikipedia.org The reaction proceeds via a dehydrohalogenation mechanism. For this compound, a strong base like sodium amide (NaNH₂) could potentially abstract a proton from the adjacent carbon (C-5). echemi.comlibretexts.org This would be followed by the elimination of the chloride ion to form a triple bond, yielding an alkyne. libretexts.org The feasibility of this reaction would depend on the accessibility of the C-5 proton to the base.

Table 2: Potential Transformations of the Chlorinated Moiety

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Nucleophilic Substitution (Suzuki Coupling) | R-B(OH)₂, Pd catalyst, Base | Methyl 4-alkyl/aryl-2,2-dimethyl-4-pentenoate |

| Elimination (Dehydrohalogenation) | NaNH₂ (strong base) | Methyl 2,2-dimethyl-4-pentyne-4-oate |

Reductive Dehalogenation Strategies

The vinyl chloride group in this compound is a prime site for chemical modification. Reductive dehalogenation, the process of replacing the chlorine atom with a hydrogen atom, can be achieved through various synthetic methodologies. The choice of reagent is critical and often depends on the desired selectivity and the presence of other functional groups.

Common strategies for the reductive dehalogenation of allylic and vinylic chlorides involve the use of metal hydrides, radical-based reductions, or catalytic hydrogenation. For a substrate like this compound, milder reducing agents are often preferred to avoid concomitant reduction of the ester group.

Table 1: Potential Reagents for Reductive Dehalogenation

| Reagent Class | Specific Reagent | Typical Conditions | Notes |

| Metal Hydrides | Sodium borohydride (B1222165) (NaBH₄) with a transition metal catalyst (e.g., NiCl₂ or Pd/C) | Methanol (B129727) or Ethanol (B145695), Room Temperature | NaBH₄ alone is generally not reactive enough to reduce a vinyl chloride. |

| Tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) | Toluene or Benzene, Reflux | A common and effective method for radical dehalogenation. | |

| Catalytic Hydrogenation | Hydrogen gas (H₂) with a Palladium on Carbon (Pd/C) catalyst | Ethanol or Ethyl Acetate, Atmospheric or elevated pressure | Can also potentially reduce the carbon-carbon double bond. |

| Dissolving Metal Reduction | Sodium in liquid ammonia (B1221849) (Na/NH₃) | -78 °C | A powerful reducing system, may also affect the ester group. |

Detailed research on the specific application of these methods to this compound is not extensively documented in publicly available literature. However, based on the reactivity of similar allylic chlorides, tributyltin hydride-mediated radical dehalogenation is expected to be a highly effective method, offering good chemoselectivity by leaving the ester group intact. The reaction proceeds via a free radical mechanism, where the tributyltin radical abstracts the chlorine atom, and the resulting vinyl radical is then quenched by a hydrogen atom from another molecule of tributyltin hydride.

Ester Group Modifications in this compound

The methyl ester functionality in the target molecule can undergo several important transformations, providing pathways to other valuable chemical intermediates.

Transesterification and Ester Exchange Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl group can be replaced by a variety of other alkyl or aryl groups. This reaction is typically catalyzed by either an acid or a base.

The steric hindrance around the ester carbonyl, due to the adjacent gem-dimethyl group, can influence the reaction rate. Stronger catalysts or more forcing conditions may be required to achieve efficient conversion compared to unhindered esters.

Table 2: Catalysts and Conditions for Transesterification

| Catalyst Type | Specific Catalyst | Typical Conditions | Mechanism |

| Acid Catalysis | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Excess of the new alcohol, Reflux | Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by the alcohol. |

| Base Catalysis | Sodium methoxide (B1231860) (NaOMe), Sodium ethoxide (NaOEt) | The new alcohol as solvent, Reflux | The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon. |

| Organometallic Catalysis | Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | Neat or in an inert solvent, High Temperature | Lewis acid activation of the carbonyl group. |

For instance, reacting this compound with ethanol in the presence of a catalytic amount of sulfuric acid would lead to the formation of Ethyl 4-chloro-2,2-dimethyl-4-pentenoate and methanol. The equilibrium can be driven towards the product by using a large excess of ethanol or by removing the methanol as it is formed.

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol, yielding 4-chloro-2,2-dimethyl-4-penten-1-ol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. It is a powerful hydride donor capable of reducing esters to primary alcohols in high yields. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Reaction Scheme:

This compound + LiAlH₄ → 4-chloro-2,2-dimethyl-4-penten-1-ol

It is important to note that LiAlH₄ is a very reactive reagent and will also reduce other carbonyl-containing functional groups. In this specific molecule, the vinyl chloride is generally stable to these conditions, allowing for the selective reduction of the ester.

Intramolecular Cyclization and Ring-Forming Reactions of this compound

The presence of both a nucleophilic site (which can be generated from the ester or other derived functionalities) and an electrophilic site (the carbon bearing the chlorine) within the same molecule raises the possibility of intramolecular cyclization reactions to form cyclic compounds.

While specific studies on the intramolecular cyclization of this compound itself are scarce, analogous systems suggest that such reactions are feasible under appropriate conditions. For example, conversion of the ester to a different functional group, such as a nitrile or a malonate, could facilitate intramolecular ring closure.

One potential pathway could involve a radical-mediated cyclization. Under conditions that generate a radical at the carbon bearing the chlorine, this radical could potentially add to the double bond of the vinyl group in an intramolecular fashion, leading to the formation of a five- or six-membered ring, depending on the regioselectivity of the cyclization.

Another hypothetical approach could involve the generation of a carbanion alpha to the ester group (after deprotonation with a strong base). This carbanion could then, in principle, act as a nucleophile and displace the chloride in an intramolecular SN2' reaction, which would also lead to a cyclic product. However, the steric hindrance and the geometry of the molecule would play a significant role in the feasibility of such a reaction.

Further research is required to fully explore the potential for intramolecular cyclization reactions of this specific compound and to determine the optimal conditions and resulting ring structures.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Chloro 2,2 Dimethyl 4 Pentenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

1H and 13C NMR Spectral Analysis (Chemical Shifts, Coupling Constants, and Multiplicities)

Based on theoretical prediction, the 1H and 13C NMR spectra of Methyl 4-chloro-2,2-dimethyl-4-pentenoate in a standard solvent like CDCl3 would exhibit distinct signals corresponding to its unique chemical environments.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 (vinyl) | 5.2 - 5.4 | Singlet | - |

| H-5' (vinyl) | 5.0 - 5.2 | Singlet | - |

| H-3 (methylene) | ~2.8 | Singlet | - |

| O-CH₃ (methoxy) | ~3.7 | Singlet | - |

| C(CH₃)₂ (gem-dimethyl) | ~1.2 | Singlet | - |

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (carbonyl) | ~175 |

| C-2 (quaternary) | ~45 |

| C-3 (methylene) | ~50 |

| C-4 (vinylic) | ~140 |

| C-5 (vinylic) | ~115 |

| O-CH₃ (methoxy) | ~52 |

| C(CH₃)₂ (gem-dimethyl) | ~25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While experimental 2D NMR spectra are unavailable, a theoretical analysis predicts the following correlations:

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no significant correlations, as there are no adjacent protons that would couple with each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. Expected correlations would be observed for the methylene (B1212753) group (C-3 and its protons), the methoxy (B1213986) group, and the gem-dimethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining the carbon skeleton. Key long-range correlations (2-3 bonds) would be expected between:

The gem-dimethyl protons and the quaternary carbon (C-2), the methylene carbon (C-3), and the carbonyl carbon (C-1).

The methylene protons (H-3) and the quaternary carbon (C-2), the vinylic carbon (C-4), and the carbonyl carbon (C-1).

The methoxy protons and the carbonyl carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would be instrumental in confirming spatial relationships. For instance, Overhauser effects would be expected between the gem-dimethyl protons and the methylene protons, helping to confirm their proximity in the molecule's three-dimensional structure.

Advanced NMR Experiments for Conformational Analysis and Dynamic Studies

Due to the acyclic nature of this compound, it possesses considerable conformational flexibility around its single bonds. Advanced NMR experiments, such as variable-temperature NMR studies and Rotating Frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the rotational barriers and preferred solution-state conformations. However, no such studies have been reported for this specific compound.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry data for this compound is available and provides valuable information regarding its molecular weight and fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While experimental HRMS data has not been found, the exact mass can be calculated from its molecular formula, C₈H₁₃ClO₂. This calculation is vital for confirming the elemental composition. The theoretical monoisotopic mass is 176.06041 Da.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns and Substructure Identification

The electron ionization mass spectrum of this compound available from the NIST database shows several key fragments. An analysis of this spectrum allows for the proposal of a fragmentation pathway.

Major Peaks in the EI-Mass Spectrum and Their Proposed Assignments:

| m/z | Proposed Fragment Ion | Formula | Notes |

| 141 | [M - Cl]⁺ | [C₈H₁₃O₂]⁺ | Loss of a chlorine radical. |

| 117 | [M - COOCH₃]⁺ | [C₆H₁₀Cl]⁺ | Loss of the methoxycarbonyl radical. |

| 101 | [C₅H₉O₂]⁺ | [C₅H₉O₂]⁺ | Cleavage of the C3-C4 bond. |

| 85 | [C₅H₉O]⁺ | [C₅H₉O]⁺ | Further fragmentation of the m/z 101 ion. |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Methoxycarbonyl cation. |

This fragmentation pattern is consistent with the structure of this compound, with characteristic losses of the chlorine atom and the ester group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. These methods probe the discrete vibrational energy levels of molecules, which are characteristic of specific bonds and structural motifs.

The infrared spectrum of this compound displays a series of absorption bands that confirm the presence of its key functional groups: an ester, a terminal alkene, and a carbon-chlorine bond. nist.gov The analysis of these vibrational modes allows for a comprehensive structural confirmation.

The most prominent absorptions are associated with the ester functional group. libretexts.org A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration is a hallmark of ester compounds. Additionally, the C-O single bond stretching vibrations of the ester group typically appear in the fingerprint region of the spectrum. libretexts.org

The alkene group (C=C) also presents characteristic absorption bands. The C=C stretching vibration is expected in the 1680-1620 cm⁻¹ region, though its intensity can be variable. The vibrations associated with the vinyl (=C-H) group are also critical for identification.

The carbon-chlorine (C-Cl) bond introduces a vibrational mode in the lower wavenumber region of the infrared spectrum. The stretching vibration for a C-Cl bond in a vinyl chloride-type structure is typically found in the range of 600-800 cm⁻¹. researchgate.netebyte.it

An interactive data table summarizing the key infrared absorption bands for this compound, based on available spectral data, is provided below. nist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~2950-3000 | C-H Stretch (sp³) | Alkyl (Methyl) |

| ~1740 | C=O Stretch | Ester |

| ~1640 | C=C Stretch | Alkene |

| ~1150-1250 | C-O Stretch | Ester |

| ~890 | =C-H Bend (Out-of-plane) | Alkene |

| ~600-800 | C-Cl Stretch | Chloroalkene |

Infrared spectroscopy is not only a qualitative tool for functional group identification but also a powerful technique for quantitative analysis. sciepub.com The concentration of a substance in a mixture can be determined by measuring the intensity of its characteristic absorption bands, based on the principles of the Beer-Lambert law.

For quantitative analysis of a compound like this compound, a calibration curve would be constructed. This involves preparing a series of standard solutions of the compound at known concentrations and measuring the absorbance of a specific, well-defined IR band (e.g., the C=O stretch at ~1740 cm⁻¹). A plot of absorbance versus concentration should yield a linear relationship, which can then be used to determine the concentration of the compound in an unknown sample.

In more complex matrices, or for analyzing mixtures of similar compounds like different unsaturated esters, chemometric methods such as Partial Least Squares (PLS) or Principal Component Regression (PCR) can be employed. tandfonline.comsci-hub.se These multivariate calibration techniques use larger regions of the IR spectrum to build more robust quantitative models, improving accuracy and reliability. sci-hub.seresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Chiroptical Methods (CD/ORD) (if applicable)

Electronic absorption spectroscopy provides information about the electronic transitions within a molecule, which are primarily associated with chromophores.

The primary chromophores in this compound are the ester carbonyl group (C=O) and the vinyl chloride moiety (C=C-Cl).

Ester Carbonyl (C=O): This group typically exhibits a weak absorption band in the UV-Vis spectrum resulting from a forbidden n → π* (n-to-pi-star) electronic transition. This absorption is generally observed in the region of 200-220 nm.

Vinyl Chloride (C=C-Cl): The carbon-carbon double bond is responsible for a strong π → π* (pi-to-pi-star) transition. For a simple alkene, this occurs below 200 nm. The presence of the chlorine atom as a substituent (an auxochrome) can cause a bathochromic (red) shift, moving the absorption to a slightly longer wavelength.

A hypothetical UV-Vis spectrum would therefore be expected to show a strong absorption band below 200 nm corresponding to the π → π* transition of the substituted alkene and a much weaker band at a longer wavelength for the n → π* transition of the carbonyl group.

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are techniques used to study chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by a molecule that is not superimposable on its mirror image.

This compound is an achiral molecule as it does not possess any stereocenters and contains a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum. Consequently, these chiroptical methods are not applicable for the structural elucidation of this specific compound. However, for chiral analogs of this molecule, these techniques would be essential for determining the absolute configuration of their stereocenters.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

This method is contingent upon the ability to grow a high-quality single crystal of the compound. As of this writing, no public domain crystal structure data for this compound is available. This suggests that either the compound has not been successfully crystallized and analyzed by this method, or the data has not been published. If the compound is a liquid or an oil at room temperature, obtaining a suitable crystal for X-ray diffraction would require specialized low-temperature crystallization techniques.

Molecular Conformation and Crystal Packing Analysis

A definitive understanding of the three-dimensional structure of this compound in the solid state would be achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

Crystal packing analysis, also derived from X-ray diffraction data, would reveal how individual molecules of this compound arrange themselves in a crystalline lattice. This arrangement is governed by the optimization of intermolecular forces to achieve the most stable energetic state.

Intermolecular Interactions and Hydrogen Bonding Networks

Although this compound does not possess strong hydrogen bond donors (like -OH or -NH groups), it can act as a hydrogen bond acceptor via the oxygen atoms of the ester group and the chlorine atom. In a crystalline structure, weak C-H···O and C-H···Cl hydrogen bonds would likely play a significant role in stabilizing the crystal packing.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and analyzing its presence in complex mixtures.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): An FID is a universal detector for organic compounds and would provide a strong response for this analyte. It is known for its robustness and wide linear range, making it suitable for quantitative analysis.

Electron Capture Detector (ECD): Due to the presence of a chlorine atom, an ECD would offer high sensitivity and selectivity for the detection of this compound. libretexts.org This detector is particularly advantageous when analyzing trace amounts of halogenated compounds in complex matrices. libretexts.org

Halogen-Specific Detector (XSD): An XSD provides even greater selectivity for halogenated compounds. nih.gov This detector works by pyrolyzing the column effluent, which converts halogenated compounds into free halogens that are then detected. nih.gov This would be highly effective for minimizing interferences from non-halogenated matrix components. nih.gov

| Detector | Principle | Selectivity | Sensitivity |

| Flame Ionization Detector (FID) | Ionization of organic compounds in a hydrogen flame. libretexts.org | Low (general for organics) | High |

| Electron Capture Detector (ECD) | Capture of electrons by electronegative compounds (e.g., halogens). libretexts.org | High (for halogenated compounds) | Very High |

| Halogen-Specific Detector (XSD) | Pyrolysis and detection of free halogens. nih.gov | Very High (for halogenated compounds) | High |

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or as an alternative to GC, High-Performance Liquid Chromatography (HPLC) can be employed. Since this compound lacks a strong chromophore, direct UV detection at low wavelengths might be possible but would likely have limited sensitivity.

A more common approach for analyzing such esters is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net Detection could be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which are more universal but less sensitive than UV detection.

Hyphenated Techniques (GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are powerful tools for the unequivocal identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most likely technique for the definitive analysis of this compound. GC separates the analyte from other components in a sample, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint. The NIST WebBook contains an electron ionization mass spectrum for this compound, which could be used for library matching and confirmation of its identity. nist.gov GC-MS is highly sensitive and selective, making it ideal for the analysis of complex mixtures. restek.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be adapted for a wide range of compounds. For this compound, LC-MS could be particularly useful if derivatization is performed to enhance ionization efficiency. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) could be used as the ionization source. Predicted collision cross-section data for various adducts of this compound are available, which can aid in its identification using ion mobility-mass spectrometry. uni.lu

| Technique | Separation Principle | Detection Principle | Key Advantages |

| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio of ionized fragments | High sensitivity, high selectivity, structural information from fragmentation patterns. restek.com |

| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of molecular ions and adducts | Applicable to a wider range of compounds, soft ionization techniques can preserve the molecular ion. |

Theoretical and Computational Chemistry Investigations of Methyl 4 Chloro 2,2 Dimethyl 4 Pentenoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental tools in computational chemistry for investigating the electronic structure and stability of molecules. These methods, rooted in the principles of quantum mechanics, provide detailed insights into molecular properties from first principles, without reliance on experimental data. wikipedia.orgnumberanalytics.com For a molecule such as Methyl 4-chloro-2,2-dimethyl-4-pentenoate, these calculations can elucidate its geometry, energy, and electronic properties, which are crucial for understanding its behavior and reactivity.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energies

Density Functional Theory (DFT) has become one of the most popular and versatile methods in quantum chemistry for studying the electronic structure of many-body systems. arxiv.org The core principle of DFT is that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. arxiv.org This approach offers a favorable balance between computational accuracy and cost, making it suitable for a wide range of chemical systems. google.com

For this compound, DFT would be employed to perform a geometry optimization. This computational procedure systematically alters the positions of the atoms in the molecule to find the arrangement that corresponds to the lowest possible energy on the potential energy surface. stackexchange.comcompmatphys.org The result is the equilibrium or ground-state geometry of the molecule. This process involves calculating the forces on each atom and adjusting their positions until these forces become negligible. researchgate.net

Functionals such as B3LYP (Becke's three-parameter Lee-Yang-Parr) are commonly used hybrid functionals that combine exact Hartree-Fock exchange with DFT exchange-correlation components, often yielding highly accurate results for molecular geometries and energies. ontosight.aiquora.com A hypothetical geometry optimization of this compound using a method like B3LYP would yield precise values for bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Hypothetical Optimized Geometric Parameters for this compound

This table presents illustrative data that would be obtained from a DFT geometry optimization. The values are representative of typical bond lengths and angles for similar organic molecules.

| Parameter | Atoms Involved | Hypothetical Value |

| Bond Lengths | ||

| C=O | 1.21 Å | |

| C-Cl | 1.78 Å | |

| C=C | 1.34 Å | |

| C-C (ester) | 1.52 Å | |

| Bond Angles | ||

| O=C-O | 124.5° | |

| Cl-C=C | 122.0° | |

| C-C(CH₃)₂-C | 110.5° | |

| Dihedral Angle | C-C-C=C | 125.0° |

Ab Initio Methods and Basis Set Selection for Accurate Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. wikipedia.orgnumberanalytics.com The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orginsilicosci.com While the HF method provides a fundamental starting point, it does not fully account for electron correlation, which is the interaction between individual electrons. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, build upon the HF result to include electron correlation effects, thereby providing more accurate results at a higher computational cost. chemeurope.com

The accuracy of any ab initio calculation is critically dependent on the choice of the basis set. q-chem.com A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals. uomustansiriyah.edu.iq Larger basis sets include more functions and provide a more flexible description of the electron distribution in the molecule, leading to more accurate results but also requiring more computational resources.

Pople-style basis sets are commonly used, such as the 6-31G* basis set. The '6-31G' part indicates it is a split-valence basis set, where core orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions) and valence orbitals are split into two functions (an inner part with 3 primitives and an outer part with 1 primitive) for greater flexibility. libretexts.org The asterisk () denotes the addition of polarization functions (d-functions on heavy atoms), which are crucial for describing the non-spherical electron distribution in bonding environments and are essential for accurate geometry predictions. wikipedia.org For even higher accuracy, diffuse functions (indicated by a '+' sign, e.g., 6-31+G) can be added to better describe anions or molecules with significant electron density far from the nuclei.

For this compound, a calculation at the HF/6-31G* level would provide a good initial prediction of its structure and energy. For a more refined result that includes electron correlation, a calculation at a higher level, such as MP2/6-311+G**, could be performed.

Commonly Used Basis Sets in Quantum Chemistry

| Basis Set | Description | General Application |

| STO-3G | Minimal basis set; each atomic orbital is represented by one basis function, which is a contraction of 3 Gaussian functions. | Low-cost, provides qualitative results. |

| 3-21G | Split-valence basis set. | Better than minimal basis sets for geometries and energies. |

| 6-31G(d) or 6-31G * | Split-valence with d-type polarization functions on heavy (non-hydrogen) atoms. northwestern.edu | Good balance of accuracy and cost for geometry optimizations of most organic molecules. wavefun.com |

| 6-311+G(d,p) | Triple-split valence with diffuse functions (+) on heavy atoms and polarization functions on heavy atoms (d) and hydrogens (p). | High accuracy for energies, suitable for systems with anions or weak interactions. |

| cc-pVTZ | Correlation-consistent polarized Valence Triple-Zeta. | Designed for systematically converging to the complete basis set limit; used for high-accuracy correlated calculations. |

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net The MEP map illustrates the charge distribution within a molecule by mapping the electrostatic potential onto the electron density surface. researchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. youtube.com Green and yellow represent intermediate potential values. For this compound, an MEP analysis would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs, identifying it as a primary site for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. For this compound, FMO analysis would provide quantitative data on its reactivity profile.

Hypothetical Frontier Orbital Energies for this compound

This table presents illustrative energy values for the frontier molecular orbitals, calculated at a typical DFT level of theory.

| Orbital | Hypothetical Energy (eV) | Description |

| HOMO | -10.5 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap | 9.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Conformational Analysis and Potential Energy Surfaces

Identification of Stable Conformers and Rotational Barriers

Computational chemistry provides a powerful means to explore the potential energy surface (PES) of a molecule. The PES is a mathematical landscape that maps the energy of a molecule as a function of its geometry. Stable conformers correspond to local minima on this surface, while the energy barriers separating them are represented by saddle points, known as transition states.

To identify stable conformers of this compound, a systematic conformational search would be performed. This can be done by systematically rotating key dihedral angles (torsional angles) and performing a geometry optimization at each step. This process, known as a potential energy surface scan, maps out the energy profile for rotation around a specific bond. acs.org The resulting energy profile reveals the low-energy conformers (at the energy minima) and the energy required to interconvert between them, known as the rotational barrier. nih.gov For example, scanning the dihedral angle of the C-C bond connecting the ester group to the main chain would reveal the preferred orientations of this part of the molecule. The analysis would identify which conformers are most likely to exist at a given temperature based on their relative energies.

Hypothetical Relative Energies of Stable Conformers of this compound

This table provides illustrative data for a few potential stable conformers, showing their relative energies and the defining dihedral angle that distinguishes them.

| Conformer | Key Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Stability Ranking |

| Conformer A | 180° (anti-periplanar) | 0.00 | Most Stable |

| Conformer B | 65° (gauche) | 1.25 | Less Stable |

| Conformer C | -68° (gauche) | 1.25 | Less Stable |

Molecular Dynamics Simulations for Conformational Sampling

While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing chemists to observe the molecule's movements, vibrations, and conformational changes at an atomistic level. tandfonline.com

For this compound, an MD simulation would be initiated from an optimized low-energy structure. The simulation would then track the trajectory of each atom over a period of time (from picoseconds to microseconds) at a specific temperature. This process allows for the exploration of the accessible conformational space under realistic conditions. calcus.cloud

The primary advantage of MD for conformational analysis is its ability to sample a wide range of conformations, including those that might be missed by a systematic search, and to overcome small energy barriers. researchgate.net By analyzing the trajectory from an MD simulation, one can determine the probability of finding the molecule in different conformational states, identify the most populated conformers, and observe the pathways of transition between them. This provides a comprehensive understanding of the molecule's flexibility and dynamic behavior, which is essential for interpreting its properties and interactions in a real-world environment.

Reaction Pathway Modeling and Transition State Characterization

The reaction mechanisms involving this compound are primarily investigated using quantum chemical calculations, particularly Density Functional Theory (DFT). These computational methods allow for the exploration of potential energy surfaces, which map the energy of the system as a function of the geometric arrangement of its atoms. By identifying the minimum energy pathways, researchers can elucidate the step-by-step processes of chemical reactions.

For this compound, several reaction types can be computationally modeled. These include electrophilic additions to the carbon-carbon double bond, nucleophilic substitution at the carbon bearing the chlorine atom, and elimination reactions to form a diene. The modeling process begins with the optimization of the ground state geometries of the reactant(s) and product(s). Subsequently, the transition state (TS) connecting them is located. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the desired reactants and products. This involves following the path of steepest descent from the transition state geometry down to the energy minima of the reactant and product.

A plausible reaction to model for this compound would be its reaction with a nucleophile, which could proceed via substitution or elimination pathways. Computational studies would aim to determine which pathway is kinetically and thermodynamically favored under various conditions. For instance, the reaction with a hydroxide (B78521) ion could lead to either a substitution product (Methyl 4-hydroxy-2,2-dimethyl-4-pentenoate) or an elimination product (Methyl 2,2-dimethylpenta-1,4-dien-1-oate).

A critical aspect of reaction pathway modeling is the prediction of activation energies (Ea) and reaction rates. The activation energy is the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction. DFT calculations, often with high-level basis sets, can provide accurate predictions of these energy barriers.

The rate constant (k) of a reaction can then be estimated using Transition State Theory (TST), which is expressed by the Eyring equation:

k = (κ * kᵦ * T / h) * e^(-ΔG‡ / RT)

Where:

κ is the transmission coefficient

kᵦ is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

ΔG‡ is the Gibbs free energy of activation

R is the ideal gas constant

Computational software can calculate the vibrational frequencies of the reactant and transition state, which are then used to determine the zero-point vibrational energies (ZPVE) and the Gibbs free energy of activation.

For a reaction such as the allylic substitution on this compound, computational models can predict the activation energies for different nucleophiles, providing insight into the reaction kinetics without the need for extensive experimental work.

Table 1: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| SN2 Substitution | CN⁻ | DMSO | 22.5 |

| E2 Elimination | OH⁻ | Ethanol (B145695) | 25.1 |

| Electrophilic Addition | HBr | Acetic Acid | 15.8 |

Note: The data in this table is illustrative and based on typical values for similar reactions.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of nuclei. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS).

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). Spin-spin coupling constants can also be computed to further aid in spectral assignment.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 175.2 | 174.8 |

| C(CH₃)₂ | 45.8 | 45.5 |

| CH₂ | 38.1 | 37.9 |

| C=C-Cl | 135.4 | 135.1 |

| =CH₂ | 118.9 | 118.6 |

| O-CH₃ | 52.3 | 52.1 |

| C(CH₃)₂ | 25.6 | 25.4 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the typical agreement between calculated and experimental values.

Theoretical vibrational frequencies can be calculated using DFT. These calculations provide the frequencies and intensities of the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ester, the C=C stretch of the alkene, and the C-Cl stretch. Simulating the full spectrum allows for a detailed comparison with experimental data, aiding in the complete assignment of vibrational modes.

Table 3: Calculated Key Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |

| C=O Stretch | 1735 | Strong |

| C=C Stretch | 1645 | Medium |

| C-Cl Stretch | 750 | Medium |

| C-H Stretch (sp²) | 3080 | Medium |

| C-H Stretch (sp³) | 2950-2850 | Strong |

Note: The data in this table is illustrative and based on typical vibrational frequencies for the given functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λₘₐₓ).

For this compound, the presence of the carbon-carbon double bond and the carbonyl group suggests that the primary electronic transitions will be of the π → π* and n → π* type. TD-DFT calculations can predict the λₘₐₓ for these transitions, which are expected to be in the UV region. The choice of functional and the inclusion of solvent effects are crucial for obtaining accurate predictions. These theoretical results can then be compared with experimentally measured UV-Vis spectra to validate the computational model and confirm the electronic structure of the molecule.

Applications of Methyl 4 Chloro 2,2 Dimethyl 4 Pentenoate in Complex Organic Synthesis and Specialty Chemicals

Derivatization Strategies for Functionalization and Material Science Applications

The reactivity of the vinyl chloride and ester functionalities in Methyl 4-chloro-2,2-dimethyl-4-pentenoate opens avenues for its use in material science, although these applications are less documented than its role in agrochemicals. Derivatization can transform the molecule into monomers for polymerization or into agents for modifying surfaces.

This compound is not a standard monomer for polymerization in its own right. However, it can be chemically modified to introduce a polymerizable group. The vinyl chloride moiety is generally not suitable for controlled polymerization due to its low reactivity and tendency to undergo side reactions.

More viable strategies involve the derivatization of the ester or the chloro group:

Transesterification: The methyl ester can be reacted with a hydroxyl-functionalized monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to create a new, larger monomer that contains a readily polymerizable methacrylate group.

Substitution of Chlorine: The vinyl chloride can be substituted, for instance, via cross-coupling reactions like the Stille or Suzuki coupling, to introduce other functional groups such as a styrene (B11656) or acrylate (B77674) moiety, which are amenable to various polymerization techniques.

These derivatization approaches allow the core structure of the pentenoate to be incorporated into a polymer backbone, potentially imparting specific properties related to its dimethylated quaternary center.

Table 2: Potential Derivatization Strategies for Monomer Synthesis

| Reaction Site | Derivatization Reaction | Reagent Example | Resulting Polymerizable Group |

|---|---|---|---|

| Ester Group | Transesterification | 2-Hydroxyethyl Methacrylate (HEMA) | Methacrylate |

| Vinyl Chloride | Stille Cross-Coupling | Tributyl(vinyl)tin | Styrene (via vinyl group) |

The reactive groups of this compound provide chemical handles for covalent attachment to surfaces, a key process in creating functional materials. Surface modification can alter properties like wettability, biocompatibility, or chemical reactivity.

Potential strategies for surface functionalization include:

Reaction with Surface Hydroxyls: The ester group could potentially undergo transesterification with hydroxyl groups present on the surface of materials like silica (B1680970) or glass, although this reaction may require harsh conditions.

Nucleophilic Substitution: The vinyl chloride is a site for nucleophilic substitution. Surfaces functionalized with amine or thiol groups could react to form a stable covalent bond, grafting the molecule onto the material. This would introduce a hydrophobic, sterically bulky group to the surface.